

Regulating Terbufos Sulfone: A Technical Guide to Limits in Food and Water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terbufos sulfone*

Cat. No.: *B165061*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the regulatory landscape surrounding terbufos and its toxic metabolite, **terbufos sulfone**, in food and water. Designed for researchers, scientists, and drug development professionals, this document details established maximum residue limits (MRLs), health advisory levels, and the analytical methodologies used for their determination.

Terbufos is a systemic organophosphate insecticide and nematicide used to control a variety of soil insects and nematodes in crops such as corn and sugar beets.^[1] Its use, however, leads to the formation of oxidative metabolites, including **terbufos sulfone**, which are of toxicological concern due to their inhibition of acetylcholinesterase, an enzyme critical for nerve function.^[2] ^[3] The residue definition for regulatory purposes often includes terbufos and its phosphorylated metabolites, including the sulfoxide and sulfone, expressed as terbufos.^[4]^[5]

Regulatory Framework for Terbufos Sulfone in Food

Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for terbufos in various food commodities to protect consumer health. These limits, which account for the parent compound and its toxic metabolites like **terbufos sulfone**, are based on toxicological assessments and good agricultural practices.

The following table summarizes the MRLs for terbufos in selected food commodities as established by various regulatory agencies. It is important to note that the residue definition for

enforcement often encompasses the sum of terbufos and its oxygen analogue and their sulfoxides and sulfones, expressed as terbufos.[4][5]

Commodity	US EPA (ppm)[6]	Codex Alimentarius (mg/Kg)[4][7]
Banana	0.025	0.05
Beet, sugar, roots	0.05	0.02
Beet, sugar, tops	0.1	
Coffee, green bean	0.05	0.05 ()
Corn, field, forage	0.5	
Corn, field, grain	0.5	0.01 ()
Corn, field, stover	0.5	
Corn, sweet, kernel plus cob with husks removed	0.05	0.01
Milks	0.01 ()	
Meat (from mammals other than marine mammals)	0.05 ()	
Edible offal (mammalian)	0.05 ()	
Poultry meat	0.05 ()	
Eggs	0.01 ()	
Sorghum, grain, grain	0.05	0.01 ()
Sorghum, grain, forage	0.5	
Sorghum straw and fodder, dry	0.3 (dw)	

() At or about the limit of determination.* (dw) Residue is based on dry weight.

Regulatory Guidelines for Terbufos Sulfone in Drinking Water

The presence of terbufos and its metabolites in drinking water is a significant concern due to potential runoff from agricultural areas.^[8] Various health agencies have established guidelines and health advisories to ensure the safety of drinking water.

Issuing Body	Guideline/Advisory	Value	Key Toxicological Endpoint
U.S. EPA	Lifetime Health Advisory (HA)	0.18 µg/L	Based on a Reference Dose (RfD) of 0.000025 mg/kg/day.
Drinking Water Equivalent Level (DWEL)		Assumes 100% exposure from drinking water.	
0.88 µg/L			
Health Canada	Maximum Acceptable Concentration (MAC)	1 µg/L (0.001 mg/L) ^[1]	Based on a tolerable daily intake and allocation of a portion of that intake to drinking water.
Australia NHMRC	Health-based guideline value	0.9 µg/L (0.0009 mg/L)	Based on an Acceptable Daily Intake (ADI) of 0.0002 mg/kg bw.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for terbufos and its sulfone metabolite is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is essential for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, which can result in a range of adverse effects from mild symptoms to severe cholinergic crisis.

Acetylcholinesterase inhibition by **terbufos sulfone**.

Experimental Protocols: Analysis of Terbufos and its Metabolites

The standard analytical approach for determining residues of terbufos and its metabolites, including **terbufos sulfone**, in food and water involves a multi-step process designed to convert all residues of concern to a single analyzable compound.

Principle:

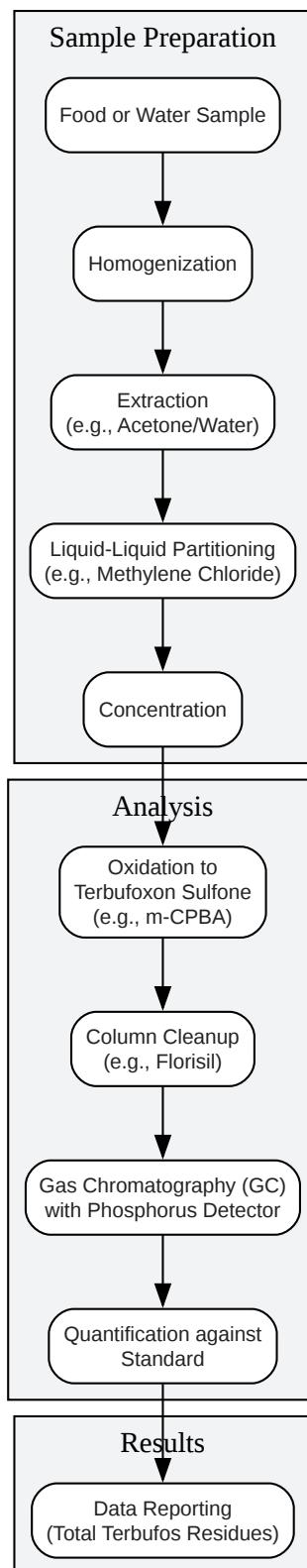
The analytical methods are designed to extract the parent terbufos and its oxidative metabolites (terbufos sulfoxide, **terbufos sulfone**, terbufoxon, and terbufoxon sulfoxide). These extracted residues are then oxidized to a common moiety, terbufoxon sulfone, which is then quantified by gas chromatography with a phosphorus-selective detector.

Sample Preparation and Extraction (General Procedure):

- Homogenization: A representative sample of the food commodity (e.g., crop material) or water is thoroughly homogenized.
- Extraction: The homogenized sample is extracted with an organic solvent, typically acetone or a mixture of acetone and water. For soil and plant matrices, this is often performed by shaking a subsample with the extraction solvent.
- Filtration: The extract is filtered to remove solid particles.
- Liquid-Liquid Partitioning: For aqueous extracts, the solvent is partially removed, and the remaining aqueous phase is partitioned with a non-polar solvent like methylene chloride to transfer the terbufos residues into the organic phase. The addition of a salt solution (e.g., sodium chloride) can help to prevent the formation of emulsions.
- Drying and Concentration: The organic extract is dried using anhydrous sodium sulfate and then concentrated, often using a rotary evaporator.

Oxidation:

- The concentrated extract is redissolved in a suitable solvent.
- An oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added to the extract. This step oxidizes the parent terbufos and all its sulfoxide and sulfone metabolites to the single common moiety, terbufoxon sulfone.


Cleanup:

- The oxidized extract may require a cleanup step to remove interfering co-extractives from the sample matrix. This can be achieved using techniques such as column chromatography with adsorbents like Florisil or silica gel.

Instrumental Analysis:

- Gas Chromatography (GC): The final, cleaned-up extract is analyzed by gas chromatography. A capillary column is used to separate the terbufoxon sulfone from other components in the extract.
- Detection: A phosphorus-selective detector, such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), is used for sensitive and selective detection of the phosphorus-containing terbufoxon sulfone.
- Quantification: The concentration of terbufoxon sulfone is determined by comparing the peak area or height from the sample chromatogram to that of a known standard of terbufoxon sulfone. The final result is then expressed as the total terbufos-related residues in the original sample.

The following diagram illustrates a general workflow for the analysis of terbufos residues.

[Click to download full resolution via product page](#)

General workflow for terbufos residue analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Terbufos - Canada.ca [canada.ca]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Maximum Residue Limits for pesticides in Canada - Canada.ca [canada.ca]
- 4. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 5. pic.int [pic.int]
- 6. eCFR :: 40 CFR 180.352 -- Terbufos; tolerances for residues. [ecfr.gov]
- 7. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 8. Federal & State Regulations | §180.352 Terbufos; tolerances for residues. | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- To cite this document: BenchChem. [Regulating Terbufos Sulfone: A Technical Guide to Limits in Food and Water]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165061#terbufos-sulfone-regulatory-limits-in-food-and-water>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com